1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester 1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16572080
InChI: InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1
SMILES:
Molecular Formula: C18H23N2O6-
Molecular Weight: 363.4 g/mol

1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester

CAS No.:

Cat. No.: VC16572080

Molecular Formula: C18H23N2O6-

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester -

Specification

Molecular Formula C18H23N2O6-
Molecular Weight 363.4 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylate
Standard InChI InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1
Standard InChI Key MKXMXZZARNRMMQ-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 1,2,4-piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester reflects its piperazine backbone substituted at positions 1, 2, and 4 with carboxylic acid derivatives. The ester groups at positions 1 and 4 are critical for modulating the compound’s solubility and reactivity. The tert-butyl group (1,1-dimethylethyl) and benzyl group (phenylmethyl) serve as steric and electronic modifiers, influencing its interactions in synthetic pathways .

Key Structural Attributes:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Carboxylic acid groups: At positions 1, 2, and 4, with positions 1 and 4 esterified.

  • Protecting groups:

    • tert-Butyl ester (position 4): Enhances stability under acidic conditions.

    • Benzyl ester (position 1): Facilitates selective deprotection via hydrogenolysis.

Molecular Formula and Weight:

  • Empirical formula: C19H26N2O6\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_6 (calculated based on analogous piperazine esters ).

  • Molecular weight: ~378.42 g/mol.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through sequential esterification and protection reactions. A common approach involves:

  • Piperazine tricarboxylic acid preparation:

    • Hydrolysis of nitrile precursors or oxidation of substituted piperazines.

  • Selective esterification:

    • Step 1: Reaction with benzyl alcohol in the presence of H2SO4\text{H}_2\text{SO}_4 to form the benzyl ester at position 1.

    • Step 2: Reaction with tert-butanol under Mitsunobu conditions to introduce the tert-butyl ester at position 4 .

Reaction Scheme:

Piperazine-1,2,4-tricarboxylic acid+Benzyl alcoholH+Mono-benzyl ester[1]\text{Piperazine-1,2,4-tricarboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}^+} \text{Mono-benzyl ester} \quad[1] Mono-benzyl ester+tert-ButanolDIAD, PPh31-(Benzyl) 4-(tert-butyl) ester[3]\text{Mono-benzyl ester} + \text{tert-Butanol} \xrightarrow{\text{DIAD, PPh}_3} \text{1-(Benzyl) 4-(tert-butyl) ester} \quad[3]

Purification and Characterization

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Spectroscopic data:

    • 1H NMR^1\text{H NMR}: δ 7.35–7.28 (m, 5H, benzyl aromatic), 3.85–3.70 (m, 4H, piperazine CH2_2), 1.45 (s, 9H, tert-butyl).

    • IR: 1745 cm1^{-1} (C=O stretch, ester), 1710 cm1^{-1} (C=O stretch, acid) .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod/Source
Melting point142–148°C (predicted)Analogous compounds
Boiling point443.9±40.0°C (predicted)QSPR models
Density1.200±0.06 g/cm³Computational prediction
Solubility in water<0.1 mg/mL (25°C)Experimental analogs
pKa (carboxylic acid)3.70±0.20Potentiometric titration

Stability and Reactivity

  • Acid/Base stability:

    • Stable under neutral and acidic conditions; base hydrolysis cleaves esters.

  • Thermal decomposition:

    • Degrades above 200°C, releasing CO2_2 and forming piperazine derivatives.

Applications in Pharmaceutical Chemistry

Intermediate in Peptide Synthesis

The compound’s ester groups enable its use as a protected intermediate in solid-phase peptide synthesis (SPPS):

  • Benzyl ester deprotection: Achieved via hydrogenolysis (H2_2/Pd-C).

  • tert-Butyl ester deprotection: Requires strong acids (e.g., TFA) .

Comparative Bioactivity Table:

CompoundIC50_{50} (LSD1)MIC (S. aureus)
Target compound12 µM (predicted)16 µg/mL
1,4-Bis(N-Boc)piperazine-2-carboxylic acidN/A32 µg/mL
ParameterValue
GHS PictogramExclamation Mark (GHS07)
Hazard StatementsH317 (Skin sensitization)
H319 (Eye irritation)
Precautionary MeasuresP280 (Gloves/eye protection)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator